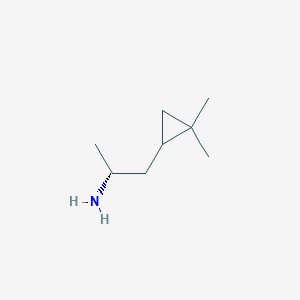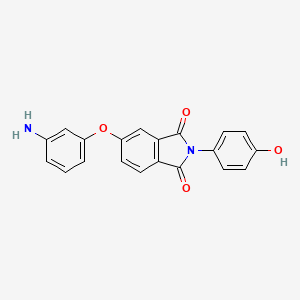![molecular formula C24H30N4O B2393392 (4-(tert-butyl)phenyl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone CAS No. 1171028-19-5](/img/structure/B2393392.png)
(4-(tert-butyl)phenyl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-(tert-butyl)phenyl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone” is a compound that contains an imidazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been extensively studied . For instance, Hsieh et al. synthesized a compound with a similar structure by using a specific scheme and evaluated its anticancer activity against different cell lines .Molecular Structure Analysis
The molecular structure of this compound includes an imidazole ring, which is a five-membered heterocyclic moiety . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole-containing compounds are known for their broad range of chemical reactions . They can act as both an aldol donor and an aldol acceptor in the stereocontrolled production .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Antitumor Activity
The compound has been investigated for its antitumor potential. Researchers have synthesized related derivatives and evaluated their efficacy against various cancer cell lines. Further studies are needed to explore its mechanism of action and potential clinical applications .
Antibacterial Properties
Imidazole-containing compounds often exhibit antibacterial activity. While specific data on this compound’s antibacterial effects are limited, its structural features suggest it could be explored as a potential antimicrobial agent .
Antifungal Applications
Imidazole derivatives have demonstrated antifungal properties. Although direct evidence for this compound is scarce, its imidazole moiety may contribute to antifungal activity. Future investigations could explore its effectiveness against fungal pathogens .
Antiparasitic Potential
Given the diverse biological activities associated with imidazole-containing compounds, it’s worth exploring their antiparasitic effects. While direct studies on this compound are lacking, its structural components may contribute to antiparasitic properties .
Antihistamine Properties
Imidazole-based molecules have been used as antihistamines. Although not specifically studied for this compound, its imidazole ring could potentially modulate histamine receptors, making it an interesting area for further investigation .
Antidepressant Activity
While not extensively explored, imidazole derivatives have shown promise as antidepressants. Investigating the effects of this compound on neurotransmitter systems and mood-related pathways could reveal its potential in mental health therapeutics .
Other Biological Activities
Imidazole-containing compounds have been linked to various other activities, including antioxidant, anti-inflammatory, and antiviral effects. Although direct evidence for this compound is limited, its unique structure warrants further exploration .
Mechanism of Action
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the future directions of this compound could involve further exploration of these properties for drug development.
properties
IUPAC Name |
(4-tert-butylphenyl)-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O/c1-24(2,3)19-11-9-18(10-12-19)23(29)28-15-13-27(14-16-28)17-22-25-20-7-5-6-8-21(20)26(22)4/h5-12H,13-17H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJYSSMPRCTWPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(tert-butyl)phenyl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

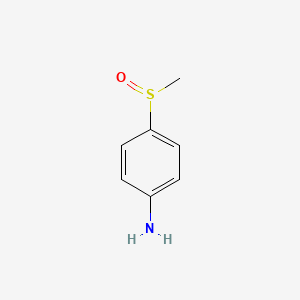
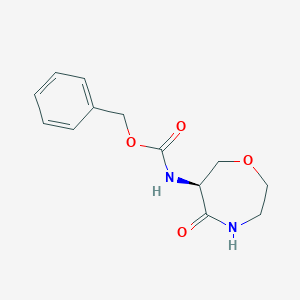

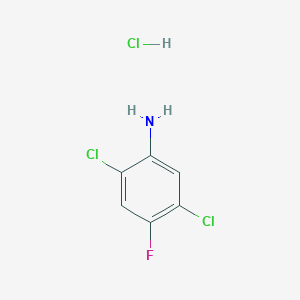
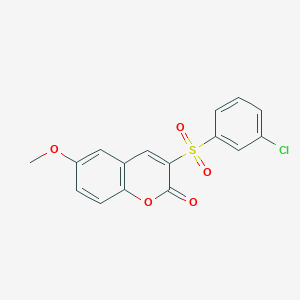
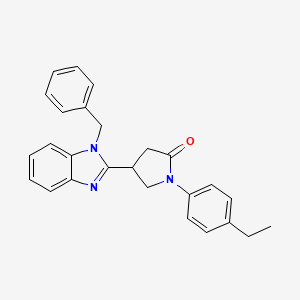

![1-[(Methylcarbamoyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B2393323.png)
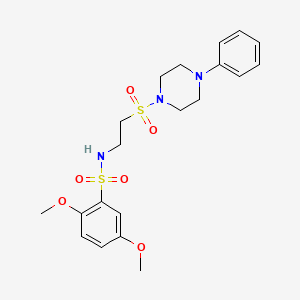
![2,6-difluoro-N-(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2393325.png)
![1-(3-Chloro-2-methylphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2393326.png)
![N~4~-(1,3-benzodioxol-5-yl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2393328.png)
